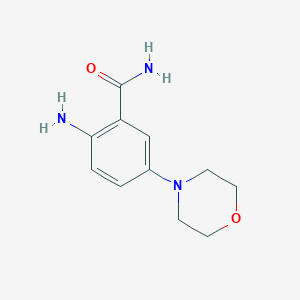

2-Amino-5-(morpholin-4-yl)benzamide

Description

Contextualizing Benzamide (B126) Derivatives in Medicinal Chemistry and Chemical Biology

Benzamide and its derivatives represent a significant class of compounds in medicinal chemistry, recognized for their wide range of biological activities. ontosight.ainih.gov These compounds are characterized by a benzene (B151609) ring attached to a carboxamide group. chemicalbook.com The versatility of the benzamide scaffold allows for a variety of substitutions on the aromatic ring and the amide nitrogen, which can significantly influence the compound's biological profile. ontosight.ai

Historically, benzamide derivatives have been investigated for a multitude of therapeutic applications, including their potential as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aiontosight.ai For instance, certain benzamide derivatives have been explored as histone deacetylase (HDAC) inhibitors, a class of compounds with applications in cancer therapy. ontosight.ai Others have shown potential as inhibitors of enzymes like cholinesterases, which are relevant in the context of neurodegenerative diseases such as Alzheimer's disease. nih.govacs.org The development of N-benzyl benzamide derivatives as selective butyrylcholinesterase inhibitors highlights the ongoing research in this area. acs.org Furthermore, systematic studies on the structure-activity relationships of benzamide derivatives have led to the identification of potent tubulin inhibitors that target the colchicine (B1669291) binding site, demonstrating their potential in cancer therapeutics. acs.org The broad pharmacological potential of benzamides underscores their importance as a foundational structure in the design of novel bioactive molecules. nih.gov

Significance of Morpholine (B109124) Scaffolds in Bioactive Compounds

The morpholine ring, a heterocyclic chemical compound containing both an amine and an ether functional group, is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation is due to its frequent appearance in a wide array of approved drugs and experimental bioactive molecules. nih.govsci-hub.se The inclusion of a morpholine scaffold in a molecule is often associated with advantageous physicochemical, biological, and metabolic properties. nih.govsci-hub.se

The morpholine moiety can contribute to a molecule's bioactivity in several ways. It can be an integral part of the pharmacophore, the part of a molecule responsible for its biological activity, for certain enzyme inhibitors. nih.govsci-hub.se It can also confer selective affinity for a wide range of biological receptors. nih.govsci-hub.se Furthermore, the presence of a morpholine ring can improve a compound's pharmacokinetic profile, including its solubility and bioavailability. researchgate.netresearchgate.net The well-balanced lipophilic-hydrophilic nature, low pKa value, and conformational flexibility of morpholine make it a particularly useful component in drug design. researchgate.net The ability of the morpholine oxygen atom to form hydrogen bonds is another significant feature that can enhance interactions with biological targets. researchgate.net Due to these favorable properties, the synthesis of morpholine-containing compounds is a subject of considerable study in the pursuit of new and effective therapeutic agents. nih.gov

Overview of Research Trajectories for Novel Chemical Entities

The journey of a novel chemical entity (NCE), a compound that has not been previously described in the scientific literature, from initial discovery to potential therapeutic application is a long and complex process. primescholars.comwikipedia.org This process, known as drug discovery and development, begins with the identification of a lead compound that shows promising activity against a specific biological target implicated in a disease. primescholars.comwikipedia.org

The initial phase of research for an NCE involves extensive preclinical studies. primescholars.comwikipedia.org These studies are designed to assess the compound's basic physicochemical properties, such as its chemical structure, stability, and solubility. primescholars.com Furthermore, preclinical research aims to evaluate the NCE's safety, toxicity, pharmacokinetics (how the body absorbs, distributes, metabolizes, and excretes the compound), and metabolism. wikipedia.org This stage often involves in vitro (test tube) and in vivo (animal) experiments to understand the compound's biological effects and to identify any potential for adverse effects. primescholars.com

If a novel chemical entity demonstrates a promising profile in preclinical studies, it may then proceed to clinical trials in humans, which are typically conducted in multiple phases to further evaluate its safety and efficacy. primescholars.comwikipedia.org The entire process of bringing a new drug to market is lengthy and requires significant investment in research and development. primescholars.com The ultimate goal is to generate a comprehensive data package that can be submitted to regulatory agencies for approval to market the new drug. wikipedia.org The research trajectory for novel chemical entities like 2-Amino-5-(morpholin-4-yl)benzamide would follow this established pathway of rigorous scientific investigation and evaluation.

Properties

IUPAC Name |

2-amino-5-morpholin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c12-10-2-1-8(7-9(10)11(13)15)14-3-5-16-6-4-14/h1-2,7H,3-6,12H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEFKGVHJBBMBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=C(C=C2)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Amino-5-(morpholin-4-yl)benzamide

The creation of the this compound core can be achieved through several established routes. These pathways often involve the sequential construction of the substituted benzamide (B126).

Multi-step synthesis is a common strategy for constructing this compound. These approaches typically involve the formation of the pyrimidine (B1678525) ring as an initial step, followed by the introduction of the morpholine (B109124) group via substitution of a leaving group on the pyrimidine ring. The final key step is the coupling of the benzamide moiety.

One illustrative multi-step synthesis starts from 2,4-difluoronitrobenzene. This starting material is reacted with morpholine and triethylamine (B128534) in ethyl acetate (B1210297) to yield 4-(3-fluoro-4-nitrophenyl)morpholine. researchgate.net Subsequent reduction of the nitro group, for example using iron powder and ammonium (B1175870) chloride, provides 2-fluoro-4-(morpholin-1-yl)aniline. researchgate.net This aniline (B41778) derivative can then be further manipulated to introduce the amide functionality.

Another general approach involves the C-H amination of a benzoic acid derivative. nih.gov This can be achieved using a copper-catalyzed reaction with an aminoquinoline-assisted method. nih.gov The reaction employs a copper(II) acetate or (CuOH)2CO3 catalyst, an amine coupling partner, and air as the oxidant. nih.gov

A three-step synthesis has also been reported starting from 4,7-dichloroquinoline (B193633). This involves an N-oxidation reaction, followed by a C2-amide formation, and finally a C4 nucleophilic aromatic substitution (SNAr) reaction with morpholine. mdpi.compreprints.org

To improve efficiency, one-pot syntheses have been developed. These methods combine multiple reaction steps into a single process without the need for isolating intermediates. For instance, a one-pot method for synthesizing 2-amino-5-halogenated-N,3-dimethylbenzamides has been reported, which could be adapted for the synthesis of the morpholinyl analog. This process involves the formation of a benzoxazinedione from an aminobenzoic acid, followed by aminolysis and subsequent electrophilic aromatic substitution. sioc-journal.cn This approach offers advantages such as simpler work-up procedures, milder conditions, shorter reaction times, and higher yields compared to traditional multi-step methods. sioc-journal.cn

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating these reactions. For example, the synthesis of (5Z) 2-amino-5-arylidene-1,3-thiazol-4(5H)-ones has been achieved under microwave irradiation, demonstrating the potential for rapid and efficient synthesis. mdpi.com

The optimization of reagents and reaction conditions is crucial for maximizing the yield and purity of this compound. For copper-catalyzed C-H amination, the use of 0.3 equivalents of a Cu(OAc)2 catalyst, air as the oxidant, and pyridine (B92270) as the solvent at elevated temperatures have been identified as optimal conditions. nih.gov The amount of the amine coupling partner, such as morpholine, can also be increased to drive the reaction to completion. nih.gov

In the synthesis of related benzamide derivatives, the choice of base and solvent has been shown to be critical. For example, in the synthesis of morpholine-2,5-diones, sodium bicarbonate (NaHCO3) as a base and dimethylformamide (DMF) as a solvent have been used effectively. nih.gov For the synthesis of N-substituted benzamides, reactions are often carried out in solvents like dichloromethane (B109758) or ethyl acetate, sometimes in the presence of a base like triethylamine to neutralize any acid formed during the reaction. researchgate.net

The following table summarizes key reagents and conditions for the synthesis of related benzamide structures:

Derivatization Strategies of the Benzamide Moiety

The benzamide moiety of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be broadly categorized into changes at the amide nitrogen and substitutions on the phenyl ring.

The amide nitrogen of the benzamide group is a key point for derivatization. One common strategy is the N-alkylation or N-arylation of the amide. This can be achieved by reacting the parent benzamide with an appropriate alkyl or aryl halide in the presence of a base. The amide functional group is a crucial component in many biologically active molecules due to its ability to form hydrogen bonds. nih.gov

Another approach involves the synthesis of N-substituted benzamides through the reaction of 2-aminobenzamide (B116534) with aroyl chlorides and ammonium thiocyanate. pleiades.online This one-pot synthesis can be performed under solvent-free conditions or by refluxing in acetonitrile (B52724). pleiades.online The modification of the amide linker has been explored in the design of various bioactive compounds. researchgate.net

Electrophilic aromatic substitution reactions are a common method for introducing substituents onto the phenyl ring. For example, halogenation can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). sioc-journal.cn Nitration can also be performed, followed by reduction to an amino group, which can then be further functionalized. libretexts.org

The nature and position of the substituent on the phenyl ring can have a profound impact on the molecule's properties. For instance, the introduction of electron-donating groups like methoxy (B1213986) or electron-withdrawing groups such as nitro can alter the reactivity and biological activity of the compound. researchgate.net The synthesis of polysubstituted pyrimidines has demonstrated the feasibility of introducing bulky groups at various positions on an aniline ring, which can be analogous to the benzamide phenyl ring. cardiff.ac.uk

Functionalization of the Morpholine Ring

The morpholine moiety is a common pharmacophore in drug discovery, valued for its ability to improve properties like aqueous solubility and metabolic stability. researchgate.netsci-hub.se Functionalization of this ring in derivatives of this compound allows for the creation of diverse chemical entities with potentially enhanced or novel biological functions.

The morpholine group, or the entire this compound scaffold, can be incorporated into larger molecular architectures through its attachment to a variety of heterocyclic systems. This is a common strategy to explore new chemical space and develop compounds with targeted biological activities. The synthesis of such derivatives often involves coupling reactions where the morpholine nitrogen or an activated part of the parent molecule reacts to form a new bond with a heterocyclic ring.

One prominent method involves the displacement of a leaving group on a heterocycle by the morpholine nitrogen. For instance, in the synthesis of certain 2-amino-1,3-thiazol-4-one derivatives, morpholine is used as a nucleophile to displace a thioxo group on a 5-arylidene-2-thioxo-1,3-thiazolidin-4-one precursor. This reaction, often facilitated by microwave irradiation, directly attaches the morpholine ring to the C-2 position of the thiazole (B1198619) heterocycle. mdpi.com A similar principle is applied in the synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide, where morpholine displaces a chlorine atom at the C-4 position of a 4,7-dichloroquinoline ring in a nucleophilic aromatic substitution reaction.

In other examples, the morpholine-containing benzamide structure is built upon a pre-existing heterocycle. Derivatives such as 2-({5-CHLORO-2-[(2-METHOXY-4-MORPHOLIN-4-YLPHENYL)AMINO]PYRIMIDIN-4-YL}AMINO)-N-METHYLBENZAMIDE showcase a complex assembly where a morpholin-4-ylphenyl group is linked via an amino bridge to a pyrimidine core. The synthesis of such molecules typically involves multi-step sequences.

The following table summarizes representative examples of heterocyclic systems attached to a morpholine-containing scaffold, illustrating the chemical diversity that can be achieved.

| Heterocyclic System | Synthetic Approach | Representative Derivative Class |

| Thiazole | Sulfur/nitrogen displacement on a thiazolidinone ring by morpholine. mdpi.com | (5Z)-5-Arylidene-2-(morpholin-1-yl)-1,3-thiazol-4(5H)-ones mdpi.com |

| Quinoline | Nucleophilic aromatic substitution of a chloroquinoline with morpholine. | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide |

| Pyridine | Not explicitly detailed, but generally via nucleophilic substitution or cross-coupling reactions. | (5Z)-5-benzo tandfonline.comnih.govdioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5H)-one (related structure) |

| Benzimidazole | Intramolecular cyclization of a chiral precursor derived from (S)-(-)-2-(α-hydroxyethyl)-benzimidazole. tandfonline.com | Morpholino[4,3-a]benzimidazole derivatives tandfonline.com |

| Indole | Coupling of a morpholine-containing side chain with an indole-piperazine core. | (2-{4-[3-(1H-Indol-3-yl)-propyl]-1-piperazinyl}-acetylamine)-N-(2-morpholin-4-yl-ethyl)-fluorinated benzamides |

The introduction of chirality into molecules containing a morpholine ring can be critical for achieving selective interaction with biological targets. While specific stereoselective syntheses starting directly from this compound are not widely documented, general asymmetric methodologies for creating chiral morpholine derivatives are well-established and applicable to the synthesis of its analogues. google.com These approaches are crucial for producing enantiomerically pure compounds. tandfonline.com

Substrate-Controlled Diastereoselective Synthesis: One effective strategy involves using a chiral starting material to direct the stereochemical outcome of subsequent reactions. For example, a series of chiral morpholino[4,3-a]benzimidazole derivatives have been synthesized from (S)-(-)-2-(α-hydroxyethyl)-benzimidazole. This substrate-controlled diastereoselective route allows for the creation of morpholine-fused systems with two chiral centers in an enantiomerically enriched form. tandfonline.com This principle could be applied to derivatives of this compound by starting with a chiral precursor.

Asymmetric Hydrogenation: Asymmetric hydrogenation is a powerful tool for creating chiral centers with high enantioselectivity. This method has been successfully applied to the synthesis of 2-substituted chiral morpholines. The hydrogenation of unsaturated morpholine precursors using a rhodium catalyst with a large bite angle bisphosphine ligand can produce a variety of 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee). rsc.org These chiral morpholine building blocks can then be incorporated into more complex molecules.

One-Pot Asymmetric Approaches: Modern synthetic chemistry often employs one-pot reactions to build complex chiral molecules efficiently. A one-pot sequence combining a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has been developed to produce 3-aryl/alkyl morpholin-2-ones with high enantiomeric excess. nih.gov This method uses a quinine-derived urea (B33335) as a catalyst for the stereoselective steps and has been applied to the synthesis of a key intermediate for the drug Aprepitant, which contains a chiral morpholine ring. sci-hub.senih.gov Such a strategy could be adapted to create chiral C-3 substituted derivatives related to this compound.

These stereoselective approaches highlight the methods available for synthesizing chiral derivatives incorporating a morpholine ring, which is essential for the development of advanced therapeutic agents. taltech.ee

Advanced Analytical Characterization in Structural Elucidation

Spectroscopic Techniques for Structural Confirmation

Spectroscopy is fundamental to molecular structure determination, with each method providing unique insights into the compound's atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy would confirm the number and connectivity of protons. For 2-Amino-5-(morpholin-4-yl)benzamide, the spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the morpholine (B109124) ring. The protons of the primary amine (-NH₂) and amide (-CONH₂) groups would appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy provides information on the number of non-equivalent carbon atoms. The spectrum for this compound should display 11 distinct signals, corresponding to each carbon in the molecule, assuming the two pairs of carbons in the morpholine ring are chemically equivalent due to rapid chair-to-chair interconversion at room temperature.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. A DEPT-135 experiment would show positive signals for CH carbons and negative signals for CH₂ carbons; quaternary carbons would be absent. This would be crucial for definitively assigning the carbons of the morpholine ring and the aromatic ring.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | DEPT-135 |

|---|---|---|---|

| Aromatic-H (3 protons) | ~6.8-7.5 | ~115-150 | + |

| -NH₂ (2 protons) | ~4.5-5.5 (broad) | - | - |

| -CONH₂ (2 protons) | ~7.0-8.0 (broad) | ~170 | Quaternary (absent) |

| Morpholine -CH₂-N- (4 protons) | ~3.0-3.3 | ~48-52 | - |

| Morpholine -CH₂-O- (4 protons) | ~3.7-3.9 | ~66-68 | - |

| Aromatic C-NH₂ | - | ~145-150 | Quaternary (absent) |

| Aromatic C-Morpholine | - | ~140-145 | Quaternary (absent) |

| Aromatic C-CONH₂ | - | ~120-125 | Quaternary (absent) |

Note: Predicted values are based on standard chemical shift tables and data for analogous compounds. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS, ESI-MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₅N₃O₂), the expected monoisotopic mass is 221.1164 g/mol .

Electrospray Ionization (ESI-MS) is a soft ionization technique that would likely show a prominent protonated molecular ion peak [M+H]⁺ at m/z 222.1.

High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental formula. The measured mass of the [M+H]⁺ ion should be within a very narrow tolerance (typically <5 ppm) of the calculated value (222.1242).

Common fragmentation patterns would involve the cleavage of the amide group or the morpholine ring, leading to characteristic daughter ions that further support the proposed structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is predicted to show several characteristic absorption bands.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (Ar-NH₂) | N-H Stretch (asymmetric & symmetric) | ~3400-3500 |

| Primary Amide (-CONH₂) | N-H Stretch | ~3200-3400 |

| Aromatic C-H | C-H Stretch | ~3000-3100 |

| Aliphatic C-H (Morpholine) | C-H Stretch | ~2850-2960 |

| Amide C=O | C=O Stretch (Amide I band) | ~1650-1680 |

| Aromatic C=C | C=C Stretch | ~1550-1620 |

| Ether (Morpholine) | C-O-C Stretch | ~1115 |

| Aromatic Amine | C-N Stretch | ~1250-1350 |

Note: These are expected ranges and can be influenced by the molecule's solid-state packing and hydrogen bonding.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC) in Synthesis and Purification

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a pharmaceutical compound. For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) method would be most suitable. This technique separates compounds based on their polarity.

A typical RP-HPLC setup would involve a C18 stationary phase column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol. To improve peak shape and resolution, a modifier such as formic acid or ammonium (B1175870) formate (B1220265) is often added to the mobile phase. The purity is determined by integrating the area of the peak corresponding to the title compound and comparing it to the total area of all peaks in the chromatogram, typically detected by a UV detector set at a wavelength where the aromatic system absorbs strongly. Purity levels for research compounds are often expected to be above 95%.

X-ray Crystallography for Solid-State Structure Determination

When a compound can be grown as a single crystal, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice.

For this compound, a single-crystal X-ray structure would:

Unambiguously confirm the connectivity of all atoms.

Provide precise bond lengths and angles.

Reveal the conformation of the morpholine ring, which is expected to adopt a stable chair conformation.

Show the planarity of the benzamide (B126) moiety and its orientation relative to the benzene (B151609) ring.

Detail the intermolecular interactions, such as hydrogen bonds formed by the amine and amide N-H groups and the amide carbonyl oxygen, which dictate the crystal packing.

While a specific crystal structure for this compound is not publicly available, data from similar benzamide derivatives show extensive hydrogen bonding networks that stabilize the crystal structure.

Mechanistic Investigations of Biological Activity Preclinical and in Vitro

Enzyme Inhibition Studies

Tyrosinase Inhibition Mechanisms and Kinetics

Derivatives of benzamide (B126) containing a morpholine (B109124) moiety have been investigated as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. researchgate.net While direct kinetic studies on 2-amino-5-(morpholin-4-yl)benzamide are not extensively detailed in the provided results, related compounds offer insights into potential mechanisms. For instance, studies on other morpholine-bearing benzamides and sulfonamides have demonstrated potent tyrosinase inhibition. researchgate.net Kinetic analyses, such as Lineweaver-Burk plots, have revealed non-competitive inhibition mechanisms for some of these derivatives, indicating that they bind to a site on the enzyme other than the active site, forming an enzyme-inhibitor complex. researchgate.net Computational studies have often accompanied these findings to explore the electronic structures and binding interactions of the inhibitors with the enzyme. researchgate.net

The development of tyrosinase inhibitors is an active area of research for conditions related to hyperpigmentation. mdpi.comnih.govdntb.gov.ua Various classes of compounds, including those with sulfhydryl groups and 2-mercaptobenzimidazole (B194830) analogs, have shown potent, often mixed-type, inhibition of tyrosinase. mdpi.com

Kinase Inhibition Profiles (e.g., PI3K, BRAF, Fer/FerT Kinase, DNA-PK)

The morpholine ring is a key structural feature in a number of kinase inhibitors, particularly those targeting the phosphatidylinositol 3-kinase (PI3K) family and DNA-dependent protein kinase (DNA-PK). mdpi.comfrontiersin.org DNA-PK, a member of the PI3K-related kinase (PIKK) family, is crucial for the repair of DNA double-strand breaks. mdpi.comfrontiersin.orgresearchgate.net

While specific data for this compound is limited, derivatives containing the morpholine and benzamide-related structures have shown significant inhibitory activity against DNA-PK. For example, the compound NU7026 (2-(morpholin-4-yl)-benzo[h]chromen-4-one) was identified as a potent DNA-PK inhibitor with an IC50 of 230 nM. mdpi.com The morpholine ring in these inhibitors is considered essential for their activity. mdpi.com Another related compound, NU7441, demonstrated even more potent inhibition of DNA-PK with an IC50 of 14 nM. mdpi.com

Furthermore, certain 2-morpholino substituted-1,3-benzoxazines have displayed high to moderate DNA-PK inhibition, with one compound showing an IC50 of 0.28 μM. nih.gov Some of these compounds also exhibit inhibitory activity against PI3K isoforms. nih.gov The development of selective DNA-PK inhibitors is a significant area of interest in cancer therapy. researchgate.netrcsb.org

Cholinesterase Inhibition

The potential for morpholine-containing compounds to act as cholinesterase inhibitors has been explored in the context of developing treatments for Alzheimer's disease. nih.gov While direct studies on this compound were not found, the broader class of compounds is of interest. For instance, research into morphing the cholinesterase inhibitor amiridine into multi-target directed ligands has been a strategy. nih.gov

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for the treatment of infections caused by ureolytic bacteria. nih.gov While specific studies on the urease inhibition of this compound are not available in the provided results, related morpholine-thiophene hybrid thiosemicarbazones have been synthesized and evaluated. dntb.gov.ua One such derivative was found to inhibit urease in an uncompetitive manner with an IC50 value of 3.80 ± 1.9 µM. dntb.gov.ua This suggests that the morpholine scaffold can be incorporated into molecules with urease inhibitory potential.

Receptor Ligand Binding and Modulation

5-HT4 Receptor Agonism/Antagonism

Benzamide derivatives are a well-established class of compounds that interact with serotonin (B10506) (5-HT) receptors, particularly the 5-HT4 receptor. nih.gov These receptors are involved in various physiological processes, including gastrointestinal motility. acs.org Studies on various benzamide derivatives have shown that they can act as potent 5-HT4 receptor agonists. nih.govacs.org For example, compounds like zacopride (B1682363) and cisapride, which are substituted benzamides, stimulate corticosteroid production in frog adrenocortical cells, an effect mediated by the 5-HT4 receptor and coupled to adenylyl cyclase. nih.gov

The structural features of these benzamides, including the nature of the amine substituent, are critical for their activity and whether they act as agonists or antagonists. acs.org While direct evidence for this compound's activity at the 5-HT4 receptor is not present in the search results, the general class of benzamide derivatives shows a strong precedent for interaction with this receptor. acs.orggoogle.comjst.go.jp

Cellular Pathway Modulation in Model Systems (Non-Human)

Signaling Pathway Inhibition (e.g., ALK/PI3K/AKT, MET)

There is no available scientific literature detailing the inhibitory activity of this compound on the ALK/PI3K/AKT or MET signaling pathways. Studies on related but structurally distinct molecules, such as certain 2-morpholino substituted benzoxazines or other complex benzamide derivatives, have shown inhibition of PI3K or c-Met, but these findings cannot be directly attributed to this compound.

Antioxidant Activity Assessment in In Vitro Models

No specific in vitro studies assessing the antioxidant activity of this compound have been found. Research has been conducted on the antioxidant potential of various classes of amino-substituted benzamide derivatives and other morpholine-containing compounds, but data for the specific molecule this compound is not present in the available literature.

Antiparasitic Activity (e.g., Trypanosoma brucei) and Mechanistic Basis

There are no published preclinical or in vitro studies that specifically investigate the antiparasitic activity of this compound against Trypanosoma brucei or elucidate its mechanistic basis. Research into benzamide derivatives as potential inhibitors of Trypanosoma brucei has identified some active compounds, but these are structurally different from this compound, and the search did not yield any data for the specified molecule.

Structure Activity Relationship Sar Studies

Impact of Benzamide (B126) Core Modifications on Biological Function

The 2-aminobenzamide (B116534) core is a well-established pharmacophore in a variety of biologically active compounds, notably as a zinc-binding group in histone deacetylase (HDAC) inhibitors. turkjps.orgresearchgate.net Modifications to this core, including the position and nature of substituents, can profoundly impact biological function.

The 2-amino group is a critical feature for the activity of many 2-aminobenzamide derivatives, particularly in the context of HDAC inhibition. turkjps.org This amino group often acts as a key interaction point with the target protein. Studies on related 2-aminobenzamide-type HDAC inhibitors have shown that the presence of this ortho-amino group is essential for their inhibitory potency against Class I HDACs (HDAC1, 2, and 3). turkjps.org Derivatives lacking this feature are often devoid of significant activity. turkjps.org

Substitutions on the benzamide ring also play a pivotal role in modulating activity and selectivity. For instance, in the context of Friedreich's Ataxia, modifications at the 4 and 5-positions of the 2-aminobenzamide ring have been shown to influence selectivity towards different HDAC isoforms. nih.gov Fluorine substitution at the 4-position can enhance selectivity for HDAC3 by reducing potency against HDAC1 and HDAC2. nih.gov Conversely, introducing larger substituents like a phenyl or thiophene (B33073) group at the 5-position tends to increase selectivity for HDAC1/2 over HDAC3. nih.gov

In a series of novel N-substituted benzamides developed as anti-migration agents for osteosarcoma, various substitutions on the benzamide ring were explored, highlighting the importance of the substitution pattern for biological activity. nih.gov Similarly, the synthesis of 2-amino-5-substituted 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) derivatives has demonstrated that the nature of the substituent at the 5-position of the core heterocyclic ring, which can be considered analogous to the benzamide 5-position, significantly affects their anticancer, antifungal, and antibacterial properties. nih.gov

The following table summarizes the impact of various benzamide core modifications on the biological activity of related 2-aminobenzamide derivatives.

| Modification | Impact on Biological Function | Reference(s) |

| Removal of 2-amino group | Loss of HDAC inhibitory activity. | turkjps.org |

| Substitution at the 4-position | Can modulate selectivity. For example, a fluorine atom can increase selectivity for HDAC3. | nih.gov |

| Substitution at the 5-position | Can influence selectivity. Large groups (phenyl, thiophene) can increase selectivity for HDAC1/2. | nih.gov |

| Various substitutions | Different substituents can confer a range of biological activities, including anti-migration and antimicrobial effects. | nih.govnih.gov |

Role of Morpholine (B109124) Substitutions in Activity and Selectivity

The morpholine moiety is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles. nih.gove3s-conferences.orgsci-hub.se In the context of 2-Amino-5-(morpholin-4-yl)benzamide, the morpholine ring is not merely a passive solubilizing group but an active contributor to the molecule's biological activity and selectivity.

The morpholine ring can engage in crucial interactions with target proteins. For example, in the development of mTOR inhibitors, the morpholine moiety was found to enter deep into the binding pocket, contributing to both potency and selectivity. sci-hub.se The oxygen atom of the morpholine can act as a hydrogen bond acceptor, a common interaction motif in protein-ligand binding. e3s-conferences.org

Furthermore, substitutions on the morpholine ring itself can fine-tune the biological activity. The introduction of substituents can alter the ring's conformation and its interaction with the target. For instance, in the development of selective mTOR kinase inhibitors, the addition of a methyl group or an ethylene (B1197577) bridge to the morpholine ring was explored to enhance selectivity and brain penetrance. nih.gov The introduction of a bridged morpholine moiety has been shown to be beneficial for CNS candidates by decreasing lipophilicity. nih.gov

In a series of gastrokinetic agents, 4-substituted 2-(aminomethyl)morpholine (B111239) groups were investigated. nih.gov The nature of the substituent on the morpholine nitrogen had a significant impact on the activity, with benzyl (B1604629) and substituted benzyl groups proving effective. nih.gov Specifically, the introduction of electron-withdrawing groups like fluoro and trifluoromethyl on the benzyl substituent enhanced the gastrokinetic activity. nih.gov

The table below illustrates the role of the morpholine moiety and its substitutions in influencing the activity of related compounds.

| Morpholine-related Feature | Role in Activity and Selectivity | Reference(s) |

| Presence of Morpholine Ring | Can enhance potency, improve solubility, and influence pharmacokinetic properties. Can interact with target binding sites. | nih.gove3s-conferences.orgsci-hub.sesci-hub.se |

| Substitutions on Morpholine Ring | Can modulate selectivity and physicochemical properties. For example, bridging the morpholine can decrease lipophilicity. | nih.gov |

| Substituents on Morpholine Nitrogen | The nature of the substituent can significantly impact biological activity. | nih.gov |

Influence of Linker Chemistry and Spacers on Molecular Recognition

The length, flexibility, and chemical nature of a linker are critical parameters. A linker must be of an appropriate length to allow the connected moieties to adopt an optimal orientation for binding to their respective subsites on a biological target. In the context of developing tyrosine kinase inhibitors, a flexible 4-(aminomethyl)benzamide (B1271630) linker was employed to avoid steric clashes and enable favorable interactions within the active site. nih.gov

The composition of the linker can also influence the physicochemical properties of the molecule, such as solubility and membrane permeability. The use of peptidic, enzyme-labile, or acid-labile linkers can be a strategy to achieve targeted drug release. google.com For example, an acid-sensitive acetalic bond can be incorporated into a linker to allow for drug release in the acidic environment of tumors. google.com

In the synthesis of amide-linked 18β-glycyrrhetinic acid derivatives as ALK inhibitors, the linker connecting the core scaffold to a substituted piperazine (B1678402) amide fragment was crucial for activity. nih.gov The size of the linker and tail fragment was found to be a determining factor in the ability of the compound to dock into the ATP binding site of the target enzyme. nih.gov

The following table highlights the importance of linker chemistry in the design of bioactive compounds.

| Linker Characteristic | Influence on Molecular Recognition and Activity | Reference(s) |

| Length | Critical for optimal orientation of connected pharmacophores. | nih.gov |

| Flexibility | Can help to avoid steric hindrance and allow for better binding. | nih.gov |

| Chemical Nature | Affects physicochemical properties and can be designed for targeted drug release (e.g., acid-labile linkers). | google.com |

| Overall Size | The size of the linker and attached moieties can determine the ability to fit into a binding pocket. | nih.gov |

Stereochemical Implications for Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a dramatic impact on biological activity. Chiral molecules can exist as enantiomers or diastereomers, which may exhibit different potencies, selectivities, and even different pharmacological effects.

While this compound itself is achiral, the introduction of chiral centers, for instance, by substitution on the morpholine ring or by incorporating it into a larger chiral scaffold, would necessitate a thorough investigation of the stereochemical implications.

In the development of dopamine (B1211576) D3 receptor antagonists, enantioselectivity was observed, with the different enantiomers showing distinct binding affinities for the D3 and D2 receptors. researchgate.net This highlights that a specific stereochemical configuration can be crucial for achieving selectivity.

The stereoselective synthesis of β-amino acid derivatives has demonstrated that the stereochemistry of the final product is highly dependent on the stereochemistry of the starting materials and reagents used. beilstein-journals.org In the context of RNA acylation, bulky chiral amino acid derivatives have shown high diastereoselectivity, with the handedness of the reagent playing a central role in the reaction. nih.gov This indicates that the three-dimensional shape of a molecule is a key determinant of its interaction with biological macromolecules.

The table below summarizes the importance of stereochemistry in the activity of chiral molecules.

| Stereochemical Aspect | Implication for Biological Activity | Reference(s) |

| Enantiomers/Diastereomers | Can exhibit different potencies, selectivities, and pharmacological profiles. | researchgate.net |

| Chiral Centers | The specific configuration (R or S) can be critical for optimal interaction with a chiral biological target. | researchgate.netbeilstein-journals.org |

| Overall 3D Shape | The three-dimensional arrangement of functional groups is fundamental for molecular recognition and binding. | nih.gov |

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound and its analogs, a general pharmacophore model can be proposed based on the SAR data from related compounds.

The key pharmacophoric elements typically include:

A Zinc-Binding Group (ZBG): The 2-aminobenzamide moiety often serves this role, particularly in HDAC inhibitors. researchgate.netresearchgate.net The amino group and the adjacent carbonyl are crucial for coordinating with the zinc ion in the active site.

Aromatic Ring: The benzamide phenyl ring provides a scaffold for the attachment of other functional groups and can engage in hydrophobic or π-stacking interactions with the target protein.

Hydrogen Bond Acceptors/Donors: The amino group and the amide N-H are potential hydrogen bond donors, while the carbonyl oxygen and the morpholine oxygen are hydrogen bond acceptors. These features are critical for specific interactions with amino acid residues in the binding pocket. e3s-conferences.orgdovepress.com

Hydrophobic/Aromatic Features: The morpholine ring, while enhancing solubility, also possesses hydrophobic character that can contribute to binding. nih.gov

A Capping Group: In more complex analogs, a "capping group" is often present, which interacts with the surface of the target protein. The nature of this group can significantly influence selectivity. researchgate.net

Pharmacophore modeling and 3D-QSAR studies on related benzamide derivatives have been used to identify these critical features and to guide the design of new inhibitors with improved potency and selectivity. turkjps.orgacs.org These computational approaches help to visualize the spatial arrangement of the essential pharmacophoric elements required for biological activity.

The following table outlines the key pharmacophoric elements identified for this class of compounds.

| Pharmacophoric Element | Description and Role | Reference(s) |

| Zinc-Binding Group | Typically the 2-aminobenzamide moiety, essential for activity in metalloenzymes like HDACs. | researchgate.netresearchgate.net |

| Aromatic Scaffold | The central phenyl ring, providing a rigid core and potential for hydrophobic interactions. | |

| Hydrogen Bond Acceptors/Donors | Amino, amide, and morpholine functionalities that form key interactions with the target. | e3s-conferences.orgdovepress.com |

| Hydrophobic Regions | Portions of the molecule, including the morpholine ring, that can engage in hydrophobic interactions. | nih.gov |

| Capping Group | An additional moiety in more complex analogs that can modulate selectivity and potency. | researchgate.net |

Computational Chemistry and in Silico Approaches

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand for a specific biological target. For 2-Amino-5-(morpholin-4-yl)benzamide, docking studies can elucidate its interactions with potential target proteins, such as enzymes or receptors, providing insights into its mechanism of action at a molecular level.

The process involves placing the ligand in various conformations and orientations within the target's binding site and evaluating the stability of each pose. The benzamide (B126) scaffold, particularly the 2-aminobenzamide (B116534) moiety, is recognized as a zinc-binding group in certain enzyme classes, such as histone deacetylases (HDACs), where it can chelate the zinc ion in the active site. nih.gov Docking simulations for this compound would explore how the aminobenzamide group orients itself relative to key residues and cofactors, and how the morpholine (B109124) group contributes to binding.

Following a docking simulation, a detailed analysis of the binding site is performed to map the specific interactions between the ligand and the receptor. This analysis identifies the key amino acid residues involved in the binding and characterizes the nature of the interactions. For this compound, these interactions would typically include:

Hydrogen Bonds: The amino and amide groups of the benzamide core are potent hydrogen bond donors and acceptors. The morpholine ring's oxygen atom can also act as a hydrogen bond acceptor. These groups can form crucial hydrogen bonds with polar or charged amino acid residues (e.g., Aspartate, Arginine, Asparagine) within the active site, significantly contributing to binding affinity and specificity. researchgate.netbiointerfaceresearch.com

Hydrophobic Interactions: The phenyl ring of the benzamide structure can engage in hydrophobic interactions, such as π-π stacking or van der Waals forces, with nonpolar residues like Phenylalanine, Tyrosine, and Tryptophan.

Metal Chelation: As seen with other 2-aminobenzamide derivatives, the carbonyl oxygen and the amino group can form a bidentate chelation with a metal ion, such as Zn²⁺, often found in the active site of metalloenzymes like HDACs. nih.gov

Interaction mapping provides a visual and energetic understanding of how the compound is anchored within the binding pocket, guiding further structural modifications to enhance potency.

Scoring functions are mathematical models used in docking programs to estimate the binding free energy of a protein-ligand complex. researchgate.net A lower (more negative) score typically indicates a more favorable binding interaction. These functions are crucial for ranking different docking poses and for comparing the binding potential of different ligands. nih.gov There are several classes of scoring functions:

Force-Field-Based: These functions use classical molecular mechanics energy terms, including van der Waals and electrostatic interactions, to calculate the binding energy. h-its.org

Empirical: These functions are derived from fitting experimental binding data of known protein-ligand complexes. They use weighted terms for different types of interactions like hydrogen bonds, ionic interactions, and hydrophobic contacts. h-its.org

Knowledge-Based: These functions are statistical potentials derived from analyzing the frequency of atom-pair contacts in a large database of known protein-ligand structures. nih.gov

The predicted binding energy for this compound would be a key output of docking studies, providing a quantitative estimate of its affinity for a given target. This allows for the prioritization of compounds for experimental testing.

Table 1: Hypothetical Binding Energy Predictions for this compound with a Target Protein

| Scoring Function | Predicted Binding Energy (kcal/mol) | Primary Interaction Components |

|---|---|---|

| AutoDock Vina | -8.9 | Hydrogen Bonding, Hydrophobic Interactions |

| ChemScore | -9.2 | Lipophilic, H-bond, Metal-binding |

| GoldScore | -8.5 | van der Waals, H-bond (internal & external) |

Homology Modeling for Target Structure Prediction

Molecular docking studies require a three-dimensional structure of the target protein. While many protein structures are available through experimental methods like X-ray crystallography, the structure of a specific target of interest may not be known. In such cases, homology modeling can be employed to build a theoretical 3D model of the protein. researchgate.net

This method is based on the principle that proteins with similar amino acid sequences adopt similar 3D structures. nih.gov The process involves several key steps:

Template Identification: Searching protein structure databases (like the Protein Data Bank or PDB) to find experimentally determined structures of proteins (templates) that have a high sequence similarity to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target protein with the sequence of the chosen template(s).

Model Building: Building the 3D coordinates for the target protein's backbone and side chains based on the alignment with the template structure.

Model Refinement and Validation: Optimizing the geometry of the constructed model to correct any structural irregularities and then validating the quality of the final model using various computational tools to ensure it is stereochemically and structurally sound. nih.gov

For this compound, if its biological target were a novel protein without an experimentally solved structure, homology modeling would be an essential preliminary step to enable subsequent structure-based drug design efforts like molecular docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Predictions)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com A QSAR model is a mathematical equation that relates molecular descriptors—numerical values representing the physicochemical properties of a molecule—to its activity.

To build a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with experimentally measured biological activities (e.g., IC₅₀ values) would be required. nih.gov Molecular descriptors for each compound would be calculated, covering aspects such as:

Electronic properties: Dipole moment, partial charges.

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

Topological properties: Connectivity indices that describe the branching of the molecule.

Statistical methods, like multiple linear regression (MLR), are then used to generate a model that can predict the activity of new, untested compounds based solely on their calculated descriptors. mdpi.com This approach is valuable for prioritizing the synthesis of new derivatives with potentially improved potency.

Table 2: Example of Molecular Descriptors in a Theoretical QSAR Model

| Descriptor | Description | Theoretical Contribution to Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient (lipophilicity) | Positive (increased lipophilicity may enhance membrane permeability) |

| TPSA | Topological Polar Surface Area | Negative (higher TPSA may reduce cell penetration) |

| Molecular Weight | Mass of the molecule | Variable (often optimal within a certain range) |

| Hydrogen Bond Donors | Number of N-H or O-H bonds | Positive (crucial for specific receptor interactions) |

Density Functional Theory (DFT) Analysis for Molecular Stability and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can provide deep insights into the stability, reactivity, and various molecular properties of a compound like this compound.

Key parameters derived from DFT analysis include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This helps predict where the molecule is likely to interact with other molecules.

For this compound, DFT analysis would help identify the most likely sites for metabolic attack, predict its vibrational spectra (e.g., IR and Raman), and understand the electronic basis of its interactions with biological targets.

Table 3: Theoretical DFT-Calculated Parameters for this compound

| Parameter | Description | Hypothetical Value | Interpretation |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV | Region of the molecule most likely to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV | Region of the molecule most likely to accept electrons. |

| Energy Gap (ΔE) | LUMO - HOMO Energy | 4.6 eV | Indicates high kinetic stability and low chemical reactivity. |

| Dipole Moment (µ) | Measure of molecular polarity | 3.5 Debye | Suggests the molecule is polar. |

Preclinical Pharmacological Studies in Animal Models Non Human

Pharmacokinetic Profiles in Animal Models (e.g., Oral Bioavailability, Plasma and Brain Exposure)

While specific pharmacokinetic data for 2-Amino-5-(morpholin-4-yl)benzamide is not extensively detailed in the available literature, studies on structurally related compounds provide valuable insights. For instance, the morpholine (B109124) moiety is known to play a key role in improving the brain permeability of certain drug candidates. acs.org In various animal models, compounds containing a morpholine ring have demonstrated the ability to be orally active and cross the blood-brain barrier, achieving favorable pharmacokinetic parameters. acs.org

For example, a series of 2-aminobenzamide-based histone deacetylase inhibitors, which include a morpholine-derived moiety, were designed to be orally bioavailable. nih.gov Similarly, the optimization of other benzamide (B126) series has focused on improving oral exposure. In one study of a 5-amino-1,2,3-triazole-4-carboxamide series, lead compounds initially showed very low blood exposure when administered intraperitoneally, which was attributed to poor solubility. acs.org Subsequent modifications, aimed at improving solubility, led to significantly improved oral exposure in mouse models. acs.org Another study on a prostaglandin (B15479496) receptor antagonist, TG8-260, which features a morpholine ring, demonstrated excellent oral bioavailability of 77.3% in rats. nih.gov

These examples from related benzamide and morpholine-containing compounds underscore the potential for this compound to possess favorable drug-like properties, although direct experimental verification is required.

Table 1: Pharmacokinetic Properties of Structurally Related Compounds in Animal Models

| Compound/Series | Animal Model | Key Pharmacokinetic Findings | Reference |

|---|---|---|---|

| Morpholine-containing CNS drug candidates | General animal models | Morpholine moiety can enhance solubility, brain permeability, and bioavailability. nih.govacs.org | nih.govacs.org |

| 2-amino-5-(thiophen-2-yl)benzamide derivative | Mice | Designed for oral bioavailability. nih.gov | nih.gov |

| 5-amino-1,2,3-triazole-4-carboxamide series | Mouse | Optimization led to significantly improved oral exposure from an initial poorly soluble lead. acs.org | acs.org |

| TG8-260 (Prostaglandin EP2 antagonist) | Rat | Absolute oral bioavailability (%F) of 77.3%. nih.gov | nih.gov |

In Vivo Efficacy in Disease Models (Mechanistic Focus, Non-Clinical)

The in vivo efficacy of this compound analogs has been investigated in animal models of parasitic infections and cancer, demonstrating the therapeutic potential of this chemical scaffold.

Schistosomiasis and leishmaniasis are significant neglected tropical diseases affecting millions worldwide, and the search for new effective drugs is a global health priority. mdpi.comnih.gov Animal models are indispensable for this research, with rodent models being commonly used to study parasite-host interactions and evaluate drug candidates. nih.govnih.govplos.org

A close analog of this compound, compound MMV676477, was identified from the Medicines for Malaria Venture (MMV) Pathogen Box as having potent, broad-spectrum antiparasitic activity. nih.gov This compound demonstrated significant efficacy against Leishmania, the parasite responsible for leishmaniasis. In vitro, it was cytocidal against intracellular Leishmania amastigotes at nanomolar concentrations. nih.gov The compound was also effective against Trypanosoma brucei and Plasmodium falciparum, the causative agents of sleeping sickness and malaria, respectively. nih.gov

Structure-activity relationship (SAR) studies on analogs of MMV676477 revealed a wide range of potency, with some derivatives showing improved antileishmanial activity. For instance, the analog SW41 was approximately 5-fold more potent than the parent compound against Leishmania axenic amastigotes and 3- to 4-fold more potent against intracellular amastigotes, without a corresponding increase in toxicity to host cells. nih.gov The mechanism of action for this compound class was linked to the promotion of tubulin polymerization in the parasite. nih.gov

Table 2: In Vitro Antiparasitic Activity of MMV676477 and its Most Potent Analog (SW41)

| Compound | Parasite | Assay Type | Potency (EC₅₀) | Reference |

|---|---|---|---|---|

| MMV676477 | L. amazonensis axenic amastigotes | AlamarBlue | 79 ± 8.4 nM | nih.gov |

| MMV676477 | L. donovani axenic amastigotes | AlamarBlue | 110 ± 20 nM | nih.gov |

| MMV676477 | L. amazonensis intracellular amastigotes | Luciferase | 250 ± 20 nM | nih.gov |

| SW41 | L. amazonensis axenic amastigotes | AlamarBlue | 20 ± 0.9 nM | nih.gov |

| SW41 | L. donovani axenic amastigotes | AlamarBlue | 30 ± 1.0 nM | nih.gov |

Xenograft models, where human tumor cells are implanted into immunocompromised mice, and 3D spheroid models, which better mimic the tumor microenvironment, are standard tools for evaluating novel anticancer therapies. nih.govdynamic42.com Several studies on compounds structurally related to this compound have demonstrated antitumor activity in these models.

A novel FAK1 inhibitor, MPAP (2-[2-(2-methoxy-4-morpholin-4-yl-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-N-methyl-benzamide), was tested in a lung cancer xenograft mouse model. nih.gov Treatment with MPAP alone reduced tumor growth, and its combination with irradiation showed an even greater suppressive effect. nih.gov

In another study, a series of 2-amino-5-(thiophen-2-yl)benzamide derivatives containing a morpholine group were evaluated as histone deacetylase (HDAC) inhibitors. nih.gov The lead compound from this series, when tested against HCT116 human colon cancer cell xenografts in nude mice, significantly reduced the tumor volume. nih.gov

The use of 3D spheroid models is increasingly recognized for its ability to better predict in vivo drug efficacy by mimicking the cell-cell interactions and nutrient gradients of a solid tumor. researchgate.netnih.govmdpi.com While specific data for this compound in spheroid models is not available, these models are a key platform for screening compounds with potential for treating solid tumors. researchgate.net

Table 3: Antitumor Activity of Related Benzamide Compounds in Xenograft Models

| Compound | Model | Target/Mechanism | Key In Vivo Finding | Reference |

|---|---|---|---|---|

| MPAP | Lung cancer xenograft (mouse) | FAK1 inhibitor | Reduced tumor growth, enhanced effect with irradiation. nih.gov | nih.gov |

Future Research Directions and Potential Applications in Chemical Biology

Development as Research Probes and Tool Compounds

The structure of 2-Amino-5-(morpholin-4-yl)benzamide is well-suited for development into research probes and tool compounds to investigate biological systems. Tool compounds are essential for validating the function of proteins and elucidating cellular pathways. The aminobenzamide framework can be systematically modified to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags, or photo-affinity labels to enable target identification and visualization studies.

Future research could focus on synthesizing derivatives where the primary amine or the aromatic ring is functionalized without disrupting the core binding motifs. For instance, coupling a fluorescent dye to the amine would allow for the tracking of the molecule's distribution in cells. The development of such probes would be invaluable for studying the targets of more complex molecules built from this scaffold. nih.govnih.gov The morpholine (B109124) group often improves aqueous solubility and pharmacokinetic properties, making derivatives of this compound potentially suitable for in vivo imaging and probe-based applications. mdpi.com

Lead Compound Optimization for Novel Biological Targets

In drug discovery, lead optimization is a critical process where a promising compound (a "lead") is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. patsnap.compreprints.org this compound represents a "lead-like" fragment or an early-stage lead compound. Its relatively low molecular weight and presence of key functional groups make it an attractive starting point for optimization against new biological targets identified through high-throughput screening.

The process of optimizing this lead could involve several strategies:

Structure-Based Design: If the biological target is known, computational methods like molecular docking can guide the modification of the compound to enhance its binding affinity and selectivity. patsnap.com

Diversity-Oriented Synthesis: The primary amine and the benzamide (B126) nitrogen provide reactive handles for creating a library of analogs. This allows for the exploration of the structure-activity relationship (SAR) to identify derivatives with improved biological activity. nih.gov

Fragment-Based Linking: The compound itself could be used as a fragment to be linked with other small molecules to create novel inhibitors with high affinity and specificity for a target protein.

Structurally related molecules containing morpholine or benzamide moieties have shown activity as kinase inhibitors and receptor modulators, suggesting that derivatives of this compound could be optimized for similar target classes. researchgate.netmdpi.com

Contribution to Understanding Biological Pathways

Chemical probes derived from novel scaffolds can be instrumental in dissecting complex biological pathways. By developing selective inhibitors or activators based on the this compound scaffold, researchers could gain deeper insights into the roles of specific proteins in health and disease. For example, compounds containing the morpholine ring have been implicated in modulating signaling pathways related to cancer and inflammation. preprints.orgresearchgate.net

Future work could involve screening a library of derivatives against a panel of kinases, G-protein coupled receptors, or other enzyme families to identify novel biological activities. A hit from such a screen would provide a chemical tool to probe the function of its target protein within a cellular context. For instance, a selective inhibitor could be used to study the downstream effects of blocking a particular signaling pathway, helping to elucidate its function and its potential as a therapeutic target. The development of compounds that interact with novel targets is crucial for expanding our understanding of biology and identifying new therapeutic strategies. ontosight.ai

Exploration of New Synthetic Avenues and Derivatization Libraries

The full potential of this compound can be unlocked through the exploration of new synthetic methodologies and the creation of derivatization libraries. The compound is available commercially as a building block for early-stage discovery research, underscoring its utility as a synthetic starting material. sigmaaldrich.com The primary aromatic amine is a versatile functional group that can undergo a wide range of chemical transformations, including:

Acylation and Sulfonylation: To explore the impact of different substituents on the amine.

Buchwald-Hartwig or Ullmann Coupling: To form new carbon-nitrogen or carbon-oxygen bonds, expanding the chemical space around the core scaffold.

Diazotization followed by Sandmeyer reactions: To introduce a variety of functional groups onto the aromatic ring.

The amide bond can also be modified or replaced with bioisosteres to alter the compound's properties. nih.gov Creating a diverse chemical library based on this scaffold would provide a valuable resource for screening campaigns. acs.org Reports on the synthesis of related benzamides and morpholine-containing heterocycles provide a roadmap for these synthetic explorations. preprints.orgsioc-journal.cn

Data Tables

Table 1: Potential Applications and Research Directions

| Area of Research | Potential Application of this compound |

|---|---|

| Research Probes | Scaffold for creating fluorescently labeled or biotinylated probes for target identification and cellular imaging. |

| Tool Compounds | Development of selective inhibitors or modulators to study the function of specific proteins in biological pathways. |

| Lead Optimization | Starting point for structure-based drug design and SAR studies to develop novel therapeutic agents. patsnap.comnih.gov |

| Pathway Elucidation | Use of its derivatives to probe signaling pathways, such as those involving kinases or GPCRs. preprints.orgresearchgate.net |

| Synthetic Chemistry | A versatile building block for constructing diverse chemical libraries for high-throughput screening. sigmaaldrich.comacs.org |

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-[(2-aminophenyl)sulfanyl]-5-(morpholin-4-ylsulfonyl)benzamide |

| 2-(2-aminopyrimidin-5-yl)-4-(morpholin-4-yl)-6-substituted triazine |

| 3-((6-(cyclohexylmethoxy)-9H-purin-2-yl)amino)-N,N-dimethylbenzamide |

| 4-amino-5-chloro-2-methoxybenzoic acid |

| 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides |

| (E)-6-(2-(azepan-1-yl)vinyl)-N-phenyl-9H-purin-2-amine |

| N-benzyl-4-(4-morpholinyl)benzamide |

| N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide |

Q & A

Basic: What synthetic strategies are recommended for 2-Amino-5-(morpholin-4-yl)benzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with nitrobenzaldehyde derivatives. Key steps include:

Nitro Reduction : Reduce 5-nitro-2-(morpholin-4-yl)benzaldehyde using iron powder in hydrochloric acid to yield the amine intermediate .

Amidation : Couple the amine with a benzoyl chloride derivative under Schotten-Baumann conditions (e.g., using NaOH and dichloromethane) to form the benzamide backbone.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for high purity.

Optimization Tips :

- Control reaction temperature (0–5°C during amidation to minimize side reactions).

- Use a 10% excess of benzoyl chloride to drive the reaction to completion.

Basic: How can researchers validate the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Chromatography : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% target peak area).

- Spectroscopic Analysis :

- NMR : Confirm the presence of morpholine protons (δ 3.6–3.8 ppm, multiplet) and benzamide carbonyl (δ ~165 ppm in NMR) .

- Mass Spectrometry : Validate molecular weight via ESI-MS ([M+H] expected at m/z 261.1).

- Elemental Analysis : Match calculated vs. observed C, H, N percentages (±0.3% tolerance).

Advanced: What crystallographic techniques resolve the molecular structure of this compound, and how do intermolecular interactions influence its packing?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX software for structure solution and refinement. Key parameters:

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.

- Hydrogen Bonding : Identify N–H⋯O interactions (e.g., amine to morpholine oxygen, ~2.8–3.0 Å) that stabilize crystal packing into 1D chains .

- Conformational Analysis : The morpholine ring adopts a chair conformation, with the benzamide plane tilted at ~63° relative to the morpholine plane .

Advanced: How can researchers evaluate the HDAC inhibitory activity of this compound, and what computational tools validate these findings?

Methodological Answer:

- In Vitro Assays :

- Fluorometric HDAC Inhibition : Use HeLa cell lysates and acetylated substrates (e.g., Boc-Lys(Ac)-AMC). Measure IC via fluorescence (λ 360 nm, λ 460 nm) .

- Isoform Selectivity : Test against recombinant HDAC1–HDAC11 using trichostatin A as a control.

- In Silico Validation :

- Molecular Docking : Use AutoDock Vina to model binding to HDAC2 (PDB: 3MAX). Prioritize compounds with hydrogen bonds to Asp181/His183 and π-π stacking with Phe155 .

- Pharmacophore Modeling : Generate e-pharmacophores (e.g., aromatic rings, H-bond donors) to guide structural optimization .

Advanced: How should researchers address contradictions in reported biological activities of this compound across studies?

Methodological Answer:

Replicate Assays : Use standardized protocols (e.g., identical cell lines, HDAC isoforms, and substrate concentrations) .

Purity Verification : Reanalyze compound batches via HPLC and NMR to rule out impurities (>99% purity required).

Data Normalization : Report activities relative to well-characterized controls (e.g., SAHA for HDACs, kojic acid for tyrosinase) .

Mechanistic Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. allosteric inhibition modes.

Computational Cross-Validation : Compare docking results across multiple software (e.g., Schrödinger, MOE) to confirm binding hypotheses .

Advanced: What strategies enhance the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

- Salt Formation : React with HCl or sodium citrate to improve aqueous solubility.

- Prodrug Design : Introduce ester groups (e.g., ethyl ester at the benzamide carboxyl) for passive intestinal absorption .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (70–150 nm, PDI <0.2) using emulsion-solvent evaporation.

- LogP Optimization : Aim for a calculated LogP (e.g., via ChemAxon) of 1.5–2.5 to balance membrane permeability and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.